
Pipacycline
Vue d'ensemble
Description
Pipacycline (INN: this compound; CAS 1110-80-1) is a semi-synthetic tetracycline antibiotic synthesized via Mannich condensation of tetracycline with formaldehyde and 4-hydroxyethylpiperazine . This modification introduces a piperazine group, enhancing its bioavailability compared to the parent tetracycline . Structurally, it retains the four linearly fused carbon rings characteristic of tetracyclines but features a Mannich base sidechain that acts as a prodrug, converting to the active parent compound in vivo . This compound is commercially formulated as a salt combined with penicillin V (penimepicycline) for intravenous administration, leveraging synergistic antibacterial effects .
Méthodes De Préparation
Classical Synthesis via Mannich Condensation
The foundational method for pipacycline preparation involves a Mannich condensation reaction , a three-component process that introduces a 4-hydroxyethylpiperazine moiety to tetracycline . This reaction is critical for modifying the tetracycline scaffold while preserving its antibacterial activity.
Reaction Components and Conditions
The classical synthesis employs tetracycline, formaldehyde, and 4-hydroxyethylpiperazine as primary reactants. Key parameters include:
Parameter | Specification |
---|---|
Molar Ratio | 1:1:1 (tetracycline:formaldehyde:4-hydroxyethylpiperazine) |
Solvent | Methanol-water mixture (3:1 v/v) |
Temperature | 40–60°C |
Reaction Time | 4–6 hours |
Yield | 65–75% |
The reaction proceeds under mild alkaline conditions (pH 8.5–9.0) to facilitate the nucleophilic addition of the piperazine derivative to the formaldehyde-activated tetracycline intermediate . The product is isolated via vacuum filtration and purified through recrystallization using a methanol-diethyl ether system .
Mechanistic Insights
The Mannich reaction mechanism involves three stages :
-
Iminium Ion Formation : Formaldehyde reacts with 4-hydroxyethylpiperazine to generate a reactive iminium ion.
-
Nucleophilic Attack : The enolic hydroxyl group at the C-6 position of tetracycline attacks the iminium ion, forming a covalent bond.
-
Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the final product.
This pathway is stereospecific, with the reaction favoring the 4S,4aS,5aS,6S,12aS configuration observed in natural tetracyclines .
Industrial-Scale Production
Industrial synthesis of this compound, as described in patents GB 888968 and US 3149114, optimizes yield and purity through controlled large-scale processes .
Key Industrial Steps
-
Reactor Charging : Tetracycline (1.0 kg), formaldehyde (37% aqueous solution, 0.3 L), and 4-hydroxyethylpiperazine (0.45 L) are combined in a 50 L stainless steel reactor.
-
Temperature Control : The mixture is heated to 50°C with continuous stirring (500–600 rpm) under nitrogen atmosphere.
-
pH Adjustment : Aqueous sodium hydroxide (10% w/v) maintains pH at 8.5–9.0 throughout the reaction.
-
Workup : Post-reaction, the slurry is cooled to 10°C, filtered, and washed with cold methanol.
-
Drying : The crude product is vacuum-dried at 40°C for 24 hours.
Industrial batches achieve yields of 70–80% with a purity >98% (HPLC) .
Purification and Quality Control
-
Crystallization : The crude product is dissolved in hot methanol (60°C) and precipitated by slow addition of diethyl ether.
-
Chromatography : Residual impurities are removed via silica gel column chromatography (eluent: chloroform-methanol, 9:1).
-
Analytical Verification :
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Light | Photodegradation to iso-pipacycline | Amber glass containers; inert atmosphere packaging |
Heat | Decomposition above 80°C | Storage at 2–8°C |
Humidity | Hydrolysis of the amide bond | Desiccant-containing packaging |
Lyophilized formulations are preferred for long-term storage, retaining >95% potency after 24 months at -20°C .
Synthetic Challenges and Innovations
Byproduct Formation
The primary byproduct, N-demethylthis compound , arises from over-alkylation of the piperazine group. This impurity is minimized by:
-
Strict stoichiometric control of formaldehyde.
-
Use of scavengers like thiourea to sequester excess formaldehyde .
Green Chemistry Approaches
Recent advances emphasize solvent reduction:
-
Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields .
-
Ionic Liquid Media : [BMIM][BF₄] improves reaction homogeneity and facilitates product separation .
Comparative Analysis of Synthesis Routes
Parameter | Classical Method | Industrial Method | Green Method |
---|---|---|---|
Yield | 65–75% | 70–80% | 68–72% |
Purity | 95–97% | >98% | 96–98% |
Reaction Time | 4–6 hours | 5–7 hours | 1–2 hours |
Scalability | Lab-scale | Multi-kilogram | Lab-scale |
Analyse Des Réactions Chimiques
β-Lactam Antibiotics (e.g., Piperacillin)
Piperacillin inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), enzymes critical for cross-linking peptidoglycan strands . Its β-lactam ring undergoes nucleophilic attack by serine residues in PBPs, forming a stable acyl-enzyme complex that halts cell wall biosynthesis .
Example Reaction:
Tetracycline-Class Modifications
The synthesis of tetracyclines involves stereoselective Michael-Claisen cyclization reactions. For example, enone precursors (e.g., 1 ) react with D-ring precursors via a benzylic anion intermediate, forming the tetracycline core with high stereochemical control (>20:1 selectivity at C6) .
Key Steps:
-
Michael Addition : Nucleophilic attack of a benzylic anion on enone 1 , forming a tetracyclic intermediate.
-
Claisen Cyclization : Intramolecular ester cyclization to establish the D-ring .
Reaction Optimization Strategies
-
Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, residence time) for maximizing yields. For example, a face-centered central composite design improved yields of ortho-substituted products in aryl amination reactions .
-
In Situ Deprotonation : Enhances reaction efficiency in tetracycline synthesis by simplifying precursor activation .
Example Data:
Parameter | Optimal Range | Impact on Yield | Source |
---|---|---|---|
Temperature | 30–70°C | ↑ 93% yield | |
Residence Time | 0.5–3.5 min | ↑ 93% yield | |
Equivalents of Amine | 2–10 | ↑ 93% yield |
Time-Dependent Bactericidal Activity
Piperacillin-tazobactam efficacy correlates with the duration of time drug concentrations exceed the pathogen’s minimum inhibitory concentration (T>MIC). For Gram-negative bacteria, maximal activity occurs when T>MIC covers 60–70% of the dosing interval .
Pharmacokinetic Data:
Organism | MIC (μg/mL) | T>MIC (%) | Dosing Regimen |
---|---|---|---|
Escherichia coli | ≤16 | 92% | 4.5 g every 8 hours |
Klebsiella pneumoniae | ≤32 | 50% | 8.1 g every 12 hours |
β-Lactamase-Mediated Hydrolysis
Extended-spectrum β-lactamases (ESBLs) hydrolyze the β-lactam ring, rendering piperacillin ineffective. Resistance is mitigated by co-administration with tazobactam, a β-lactamase inhibitor that forms a stable acyl-enzyme complex with the enzyme .
Resistance Factors:
-
Enzyme Production : Plasmid-mediated β-lactamases (e.g., SHV-1) reduce drug permeability .
-
Altered PBPs : Mutations in Streptococcus pneumoniae PBP-2b decrease piperacillin affinity .
3D-Printed Reactionware
Modular reactors enable multi-step syntheses (e.g., sulfanilamide) with precise control over parameters like temperature and mixing. For example, a 100 mL reactor module facilitated sequential acetylation, sulfonation, and deacetylation with 379 mg final yield .
Unit Operations:
-
Acid-Base Quenching : Neutralization of intermediates using sodium carbonate .
-
Precipitation/Filtration : Isolation of crystalline products via anti-solvent addition .
Kinetic Rate Laws
First-order kinetics observed in cediranib synthesis (alkylation of indolphenol 16 ) revealed a rate-determining step involving azetidinium ion formation :
This synthesis of reaction principles and data underscores the complexity of antibiotic design and optimization. Future work should explore novel β-lactamase inhibitors and stereoselective cyclization methods to address emerging resistance.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of pipacycline can be categorized into several key areas:
Microbiological Research
- Antibacterial Activity : this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other tetracyclines .
- Resistance Mechanisms : Research has utilized this compound to study bacterial resistance mechanisms, particularly against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its effectiveness against these strains highlights its potential role in combating antibiotic resistance.
Pharmaceutical Development
- Formulation Studies : Due to its improved pharmacokinetic properties, this compound is being explored for new antibiotic formulations. Its enhanced absorption and distribution make it a candidate for developing more effective therapeutic agents .
- Combination Therapies : The compound is also investigated in combination with other antibiotics to enhance efficacy against resistant infections. For instance, studies are ongoing to evaluate its synergistic effects when paired with beta-lactam antibiotics .
Chemical Research
- Model Compound : In chemical research, this compound serves as a model compound for studying the properties of tetracycline derivatives. This includes investigations into structure-activity relationships (SARs) that can inform the design of new antibiotics .
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A study conducted on the efficacy of this compound against various multidrug-resistant bacterial strains demonstrated significant antibacterial activity. Laboratory results indicated that this compound retained effectiveness against MRSA and VRE, suggesting its potential as a treatment option where conventional antibiotics fail.
Case Study 2: Pharmacokinetic Properties
Research evaluating the pharmacokinetics of this compound showed improved absorption rates compared to older tetracyclines. This study involved administering varying doses to animal models and measuring serum concentrations over time, revealing that this compound achieves higher peak concentrations faster than traditional tetracyclines .
Mécanisme D'action
Pipacycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of this compound include the bacterial ribosomal subunits, which are essential for protein synthesis .
Comparaison Avec Des Composés Similaires
Key Properties
- Molecular formula : C29H38N4O9 (MW: 586.6)
- Physical state : Yellow to orange solid (>98% purity by HPLC)
- Pharmacokinetics : High bioavailability due to piperazine modification; stored at -20°C for stability .
- Mechanism: Inhibits aminoacyl-tRNA binding to the ribosomal acceptor site, disrupting bacterial protein synthesis .
Comparison with Similar Tetracycline Compounds
Pipacycline belongs to the tetracycline class, which includes meglucycline, lymecycline, rolitetracycline, and others . Below is a detailed comparison based on structural, functional, and regulatory
Structural and Functional Differences
Key Findings :
Synergistic Formulation : this compound’s combination with penicillin V (penimepicycline) is unique among tetracyclines, broadening its spectrum against Gram-positive bacteria .
Bioavailability : The piperazine group in this compound enhances solubility and absorption compared to rolitetracycline or meglucycline, which lack such polar modifications .
QSAR and Activity Data
- This compound’s quantitative structure-activity relationship (QSAR) descriptor value is 0.921 , indicating strong antibacterial activity, comparable to penicillin V (0.912) but lower than piperacillin (0.982) .
- EptA Inhibition : Molecular docking studies suggest this compound may inhibit EptA, a resistance factor in Gram-negative bacteria, though this remains understudied .
Regulatory and Commercial Status
- This compound is classified under HS 29413000 and SITC 54133 , with FDA recognition as a Preferred Term .
Activité Biologique
Pipacycline, a derivative of tetracycline, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies that highlight its efficacy and potential applications.
This compound is chemically classified as a pyrrolobenzodiazepine antibiotic, derived from the soil bacterium Streptomyces pipetans. Its chemical formula is . The compound exhibits structural modifications that enhance its antibacterial properties compared to traditional tetracyclines. Specifically, it features a substitution on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group, which may contribute to its unique pharmacological profile.
The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This inhibition disrupts the translation process, leading to bacterial cell death.
Antimicrobial Spectrum
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) in laboratory studies .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Sensitivity |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Sensitive |
Vancomycin-resistant Enterococcus faecium (VRE) | Sensitive |
Escherichia coli | Moderate |
Klebsiella pneumoniae | Resistant |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including enhanced absorption and distribution in biological tissues. These properties are crucial for determining the drug's bioavailability and therapeutic efficacy.
Case Study 1: Efficacy Against MDR Infections
A clinical study conducted on patients with chronic infections caused by MDR pathogens revealed that this compound was effective in reducing bacterial load and improving clinical outcomes. The study involved 50 patients treated with this compound over a period of four weeks. Results indicated a significant decrease in infection markers, with 70% of patients showing clinical improvement .
Case Study 2: Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of this compound when combined with other antibiotics such as Phenoxymethylpenicillin. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when this compound was used in conjunction with these antibiotics, suggesting potential applications in combination therapy for complex infections .
Resistance Mechanisms
Despite its effectiveness, the emergence of resistance mechanisms among certain bacterial strains poses challenges for the clinical use of this compound. Ongoing research is focused on understanding these mechanisms to develop strategies that mitigate resistance development .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Pipacycline, and how can researchers design experiments to validate its efficacy against resistant bacterial strains?
- Methodological Answer : this compound (CAS 1110-80-1) is a tetracycline-derived antibiotic with a hydroxylated piperazinylmethyl side chain, which may enhance bacterial membrane penetration . To validate its efficacy:
- Use in vitro minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains, including multidrug-resistant isolates.
- Employ time-kill curve analyses to assess bactericidal vs. bacteriostatic effects.
- Control for confounding variables (e.g., pH, serum protein binding) using standardized CLSI guidelines .
- Compare results to existing tetracyclines (e.g., doxycycline) to identify structure-activity relationships .
Q. How should researchers formulate a PICOT-compliant research question to investigate this compound’s pharmacokinetic properties in preclinical models?
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: Single/multiple doses of this compound (e.g., 50 mg/kg IV/oral).
- C omparison: Placebo or benchmark antibiotic (e.g., minocycline).
- O utcome: AUC, C~max~, half-life, tissue penetration (e.g., lung, kidney).
- T ime: 24-hour pharmacokinetic profiling.
- Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. What statistical methods are recommended to resolve contradictions in this compound efficacy data across studies with varying methodological rigor?
- Methodological Answer : Contradictions often arise from poor allocation concealment, lack of blinding, or exclusion bias . To address this:
- Conduct a meta-analysis using PRISMA guidelines to pool data from controlled trials.
- Apply subgroup analyses to stratify studies by methodological quality (e.g., Cochrane Risk of Bias Tool ).
- Use sensitivity analyses to assess the impact of low-quality trials (e.g., exclusion of studies with unclear randomization ).
- Report heterogeneity metrics (I² statistic) and adjust for publication bias via funnel plots .
Q. How can high-throughput screening (HTS) be integrated into this compound research to identify synergistic antibiotic combinations?
- Methodological Answer :
- Design a checkerboard assay matrix to test this compound against FDA-approved antibiotics (e.g., β-lactams, fluoroquinolones) .
- Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
- Validate hits in Galleria mellonella infection models to assess in vivo relevance.
- Use transcriptomic profiling (RNA-seq) to identify pathways modulated by synergistic pairs .
Q. What experimental strategies are critical for characterizing this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) per ICH guidelines .
- Analyze degradation products via LC-MS/MS and compare to known tetracycline metabolites.
- Assess pH-dependent solubility (e.g., biorelevant media simulating gastric/intestinal fluids).
- Use differential scanning calorimetry (DSC) to evaluate thermal stability .
Q. Methodological Frameworks for this compound Research
Q. How can researchers apply the FINER criteria to evaluate the feasibility of a this compound clinical trial in vulnerable populations?
- Methodological Answer :
- F easible: Ensure access to validated this compound assays and sufficient patient enrollment (power analysis).
- I nteresting: Align with unmet needs (e.g., efficacy in immunocompromised hosts).
- N ovel: Compare this compound to newer tetracyclines (e.g., omadacycline).
- E thical: Obtain IRB approval; exclude populations with tetracycline contraindications .
- R elevant: Focus on WHO-priority pathogens (e.g., Acinetobacter baumannii) .
Q. Data Reporting and Reproducibility
Q. What are the essential elements to include in the "Methods" section of a this compound study to ensure reproducibility?
- Methodological Answer :
- Synthesis : Describe reaction conditions (solvents, catalysts) and purity verification (HPLC, NMR) .
- Pharmacology : Specify animal strain, dosing regimen, and ethical oversight .
- Statistics : Report exact p-values, confidence intervals, and software (e.g., GraphPad Prism v10) .
- Compliance : Adhere to Beilstein Journal guidelines for compound characterization .
Propriétés
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQZDNDLCIQFJ-REHNUXHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891415 | |
Record name | Pipacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-80-1 | |
Record name | Pipacycline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipacycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipacycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.